

Furan-2-Sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furan-2-sulfonyl Chloride*

Cat. No.: *B1306187*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Furan-2-sulfonyl chloride is a highly reactive chemical intermediate valuable in organic synthesis, particularly in the development of novel sulfonamide-based therapeutics. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety and handling protocols. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required for the safe use of **furan-2-sulfonyl chloride** in a research and development setting.

Core Safety and Hazard Information

Furan-2-sulfonyl chloride is classified as a corrosive and water-reactive substance. It can cause severe burns to the skin and eyes, and its vapors can lead to respiratory tract irritation. [1] A primary and critical hazard is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[2] Ingestion is harmful and can cause burns to the gastrointestinal tract.[2]

Hazard Identification

Hazard Statement	GHS Classification
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)
H314: Causes severe skin burns and eye damage	Skin corrosion/irritation (Category 1B)
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)
EUH014: Reacts violently with water	-
EUH029: Contact with water liberates toxic gas	-

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of **furan-2-sulfonyl chloride** is essential for its safe handling and for predicting its behavior in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ ClO ₃ S	[1]
Molecular Weight	166.58 g/mol	[1]
Appearance	Pale yellow liquid	[2]
Boiling Point	79 - 81 °C @ 10 mmHg	[2]
Density	1.529 g/cm ³	[2]
Melting Point	Not available	
Vapor Pressure	Not available	
Solubility	Reacts violently with water	[2]
Flash Point	Not available	
Autoignition Temperature	Not available	

Toxicological Data

Despite its widespread use as a chemical intermediate, publicly available toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for **furan-2-sulfonyl chloride** are limited. Safety data sheets consistently report this information as "Not available."^[2] Similarly, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Time-Weighted Averages (TWAs), have not been established.^[2] Due to the lack of comprehensive toxicological data, this substance should be handled with the utmost caution, assuming a high degree of toxicity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling **furan-2-sulfonyl chloride** to prevent contact and inhalation.

Protection Type	Specification
Eye/Face Protection	Chemical splash goggles and a face shield are required.
Skin Protection	Chemically resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat or chemical-resistant apron must be worn. Discard contaminated shoes.
Respiratory Protection	All handling of furan-2-sulfonyl chloride must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is critical to prevent accidents and exposure.

Handling:

- All work with **furan-2-sulfonyl chloride** must be performed in a well-ventilated chemical fume hood.
- Avoid all contact with skin, eyes, and clothing.
- Do not inhale vapors or mists.
- Keep the container tightly closed when not in use.
- Prevent any contact with water or moisture, as this will cause a violent reaction and the release of toxic gas.[\[2\]](#)
- Use explosion-proof ventilation equipment.[\[2\]](#)
- An eyewash station and safety shower must be readily accessible in the immediate work area.[\[2\]](#)

Storage:

- Store in a cool, dry, and well-ventilated area designated for corrosive materials.
- Keep containers tightly sealed to prevent exposure to moisture.
- Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[\[2\]](#)
- Some sources recommend storage at -20°C.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response:

- Evacuate the area immediately.
- Wear full personal protective equipment, including respiratory protection.
- Absorb the spill with a dry, inert material such as vermiculite, sand, or earth.

- DO NOT USE WATER or combustible materials for cleanup.
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
- Ventilate the area and wash the spill site only after the material has been completely removed.

First Aid Measures:

- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for common reactions involving **furan-2-sulfonyl chloride**. These should be adapted and modified based on the specific requirements of the planned synthesis and after a thorough, experiment-specific risk assessment.

Protocol 1: Synthesis of a Furan-2-Sulfonamide Derivative

This protocol outlines the general procedure for the reaction of **furan-2-sulfonyl chloride** with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

- **Furan-2-sulfonyl chloride**
- Amine (primary or secondary)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

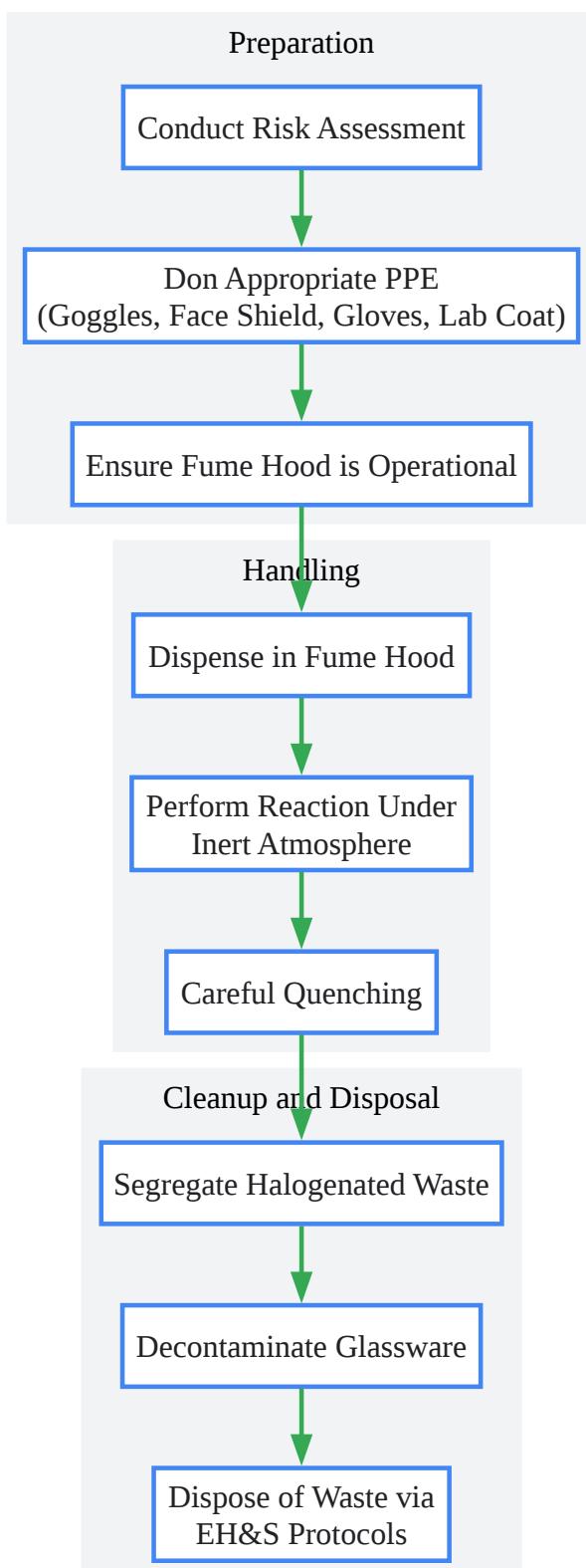
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of **furan-2-sulfonyl chloride** (1.1 equivalents) in the anhydrous aprotic solvent to the cooled amine solution dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by deionized water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

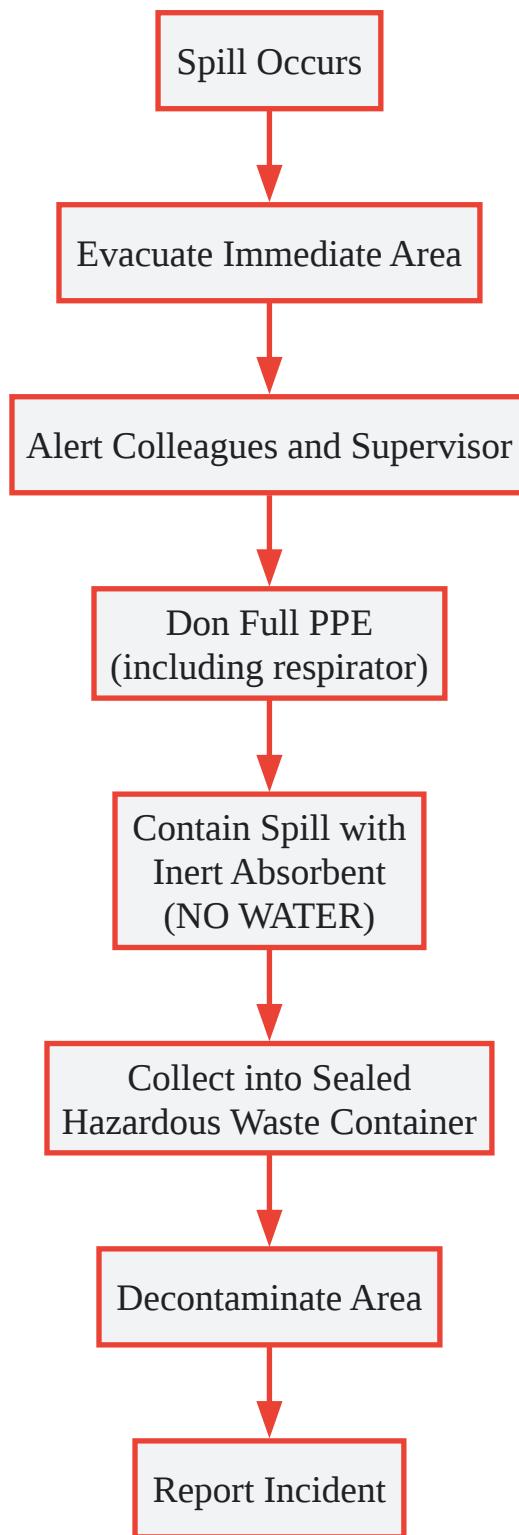
Protocol 2: Qualitative Observation of the Reaction with Water

This procedure is intended as a demonstration of the hazardous reactivity of **furan-2-sulfonyl chloride** with water and should only be performed in a chemical fume hood with all appropriate safety precautions in place.

Materials:


- **Furan-2-sulfonyl chloride** (a small quantity, e.g., a few drops)
- Deionized water
- A beaker or Erlenmeyer flask
- pH indicator paper

Procedure:


- Place a small beaker containing a small amount of deionized water (e.g., 10 mL) inside a larger secondary containment vessel within a chemical fume hood.
- Carefully add a few drops of **furan-2-sulfonyl chloride** to the water.
- Observe from a safe distance behind the fume hood sash. The reaction is typically immediate and vigorous, with the evolution of a gas (hydrogen chloride). Fuming may be observed.
- After the reaction has subsided, carefully test the pH of the resulting solution with pH indicator paper. The solution will be strongly acidic due to the formation of hydrochloric acid and furan-2-sulfonic acid.

Visual Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling **furan-2-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **Furan-2-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Emergency response procedure for a **Furan-2-sulfonyl chloride** spill.

Conclusion

Furan-2-sulfonyl chloride is a potent and versatile reagent that demands the highest standards of safety and handling. By understanding its hazards, implementing rigorous engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for the safe and effective utilization of **furan-2-sulfonyl chloride** in the pursuit of scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Furan-2-Sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306187#furan-2-sulfonyl-chloride-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com